5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonyl chloride
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Overview
Description
5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonyl chloride is an organic compound with the molecular formula C7H7ClO4S2 It is characterized by the presence of a thiophene ring substituted with a sulfonyl chloride group and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonyl chloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dioxolane Ring: The dioxolane ring is introduced by reacting the thiophene derivative with ethylene glycol in the presence of an acid catalyst.
Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This is achieved by reacting the thiophene-dioxolane intermediate with chlorosulfonic acid or sulfuryl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow reactors.
Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiols or thiophenes.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfoxides and Sulfones: Formed by oxidation of the thiophene ring.
Scientific Research Applications
5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Materials Science: Employed in the development of advanced materials, including polymers and coatings.
Pharmaceuticals: Investigated for its potential use in drug development due to its ability to form bioactive molecules.
Biological Studies: Utilized in the study of enzyme inhibitors and other biologically active compounds.
Mechanism of Action
The mechanism of action of 5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The thiophene ring can also interact with various molecular targets, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
5-(1,3-Dioxolan-2-yl)thiophene-3-carbaldehyde: Similar structure but with an aldehyde group instead of a sulfonyl chloride group.
5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride group.
Uniqueness
5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonyl chloride is unique due to its combination of a thiophene ring, a dioxolane ring, and a sulfonyl chloride group
Properties
IUPAC Name |
5-(1,3-dioxolan-2-yl)thiophene-3-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO4S2/c8-14(9,10)5-3-6(13-4-5)7-11-1-2-12-7/h3-4,7H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNTXNSTMRXHOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CS2)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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